molecular formula C4H9ClN2O2 B2891115 Azetidin-3-YL carbamate hydrochloride CAS No. 935668-38-5

Azetidin-3-YL carbamate hydrochloride

Cat. No.: B2891115
CAS No.: 935668-38-5
M. Wt: 152.58
InChI Key: BXKXACFYKHPPOK-UHFFFAOYSA-N
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Description

Azetidin-3-YL carbamate hydrochloride is a chemical compound with the molecular formula C4H8N2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-YL carbamate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using robust and scalable methods. These methods ensure high yield and purity of the final product, suitable for various applications in pharmaceuticals and chemical research .

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-YL carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines .

Mechanism of Action

The mechanism of action of azetidin-3-YL carbamate hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through the inhibition or activation of enzymes, receptors, or other proteins. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Azetidin-3-YL carbamate hydrochloride is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

azetidin-3-yl carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c5-4(7)8-3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKXACFYKHPPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935668-38-5
Record name azetidin-3-yl carbamate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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